![molecular formula C9H11Br B2444341 (1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene CAS No. 2550996-87-5](/img/structure/B2444341.png)
(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene
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Overview
Description
(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene, also known as Bromocycloheptene, is a bicyclic organic compound with a molecular formula of C8H9Br. It is a colorless liquid that is widely used in scientific research applications.
Scientific Research Applications
- Cycloaddition Reactions : Researchers have investigated the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol. This process yields previously undescribed 9-azabicyclo[4.2.1]nona-2,4,7-trienes covalently bound to cholesterol. These compounds hold promise for further synthetic applications .
- Neurological Disorders : The 9-azabicyclo[4.2.1]nonane cage is a key structural component in natural and synthetic alkaloids. Analogues containing this cage are actively studied as potential medicinal agents for severe neurological disorders such as Parkinson’s, Alzheimer’s, schizophrenia, and depression .
- Nicotinic Acetylcholine Receptors : The 9-azabicyclo[4.2.1]nonane scaffold appears in alkaloids with properties as nicotinic acetylcholine receptor agonists. Understanding its interactions with these receptors can inform drug design .
- Cholesterol Conjugates : The covalent attachment of 9-azabicyclo[4.2.1]nona-2,4,7-trienes to cholesterol provides a novel approach to modifying natural metabolites. Investigating their biological activities and potential therapeutic effects is an exciting avenue .
- Bicyclo[4.3.0]nonane Core : The bicyclo[4.3.0]nonane scaffold (also known as hydrindane) is a common motif in terpenoids. Researchers can explore the synthesis of this core structure using (1R,5R,6R)-5-bromobicyclo[4.2.1]nona-2,7-diene as a building block .
Synthetic Chemistry and Organic Synthesis
Medicinal Chemistry and Drug Development
Pharmacology and Receptor Agonists
Natural Product Chemistry
Terpenoid Synthesis
Mechanism of Action
Target of Action
The primary targets of (1R,5R,6R)-5-Bromobicyclo[42Compounds with a similar structure, such as 9-azabicyclo[421]nonane derivatives, have been found to interact with nicotinic acetylcholine receptors in the central and vegetative nervous systems .
Mode of Action
The exact mode of action of (1R,5R,6R)-5-Bromobicyclo[42It is known that similar compounds, such as 9-azabicyclo[421]nonane derivatives, act as agonists at nicotinic acetylcholine receptors, influencing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by (1R,5R,6R)-5-Bromobicyclo[42It is known that similar compounds, such as 9-azabicyclo[421]nonane derivatives, can influence neurotransmission via their interaction with nicotinic acetylcholine receptors .
Result of Action
The molecular and cellular effects of (1R,5R,6R)-5-Bromobicyclo[42Similar compounds, such as 9-azabicyclo[421]nonane derivatives, have been found to influence neurotransmission via their interaction with nicotinic acetylcholine receptors .
properties
IUPAC Name |
(1R,5R,6R)-5-bromobicyclo[4.2.1]nona-2,7-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c10-9-3-1-2-7-4-5-8(9)6-7/h1-2,4-5,7-9H,3,6H2/t7-,8+,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXASCZUCMNKET-HRDYMLBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC(C1Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2C[C@@H]([C@@H]1Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene |
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